4-Isopropylbenzyl chloride
Overview
Description
4-Isopropylbenzyl chloride, also known as p-(Chloromethyl)cumene, is an organic compound with the molecular formula C10H13Cl. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a benzene ring substituted with an isopropyl group and a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylbenzyl chloride can be synthesized from cuminaldehyde through a chlorination reaction. The process involves the reaction of cuminaldehyde with hydrochloric acid and formaldehyde in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, this compound is produced using similar chlorination methods but on a larger scale. The process involves the continuous feeding of cuminaldehyde, hydrochloric acid, and formaldehyde into a reactor, with the reaction mixture being continuously stirred and maintained at the desired temperature. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation: The compound can be oxidized to form 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solutions at room temperature.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Nucleophilic Substitution: 4-Isopropylbenzyl alcohol, 4-isopropylbenzylamine, or 4-isopropylbenzylthioether.
Oxidation: 4-Isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: 4-Isopropylmethylbenzene.
Scientific Research Applications
4-Isopropylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzyl chloride primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce the 4-isopropylbenzyl moiety into target molecules. The compound can also undergo oxidation and reduction reactions, contributing to its versatility in chemical transformations .
Comparison with Similar Compounds
4-Chlorobenzyl chloride: Similar structure but lacks the isopropyl group.
4-Ethylbenzyl chloride: Similar structure with an ethyl group instead of an isopropyl group.
4-Methylbenzyl chloride: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: 4-Isopropylbenzyl chloride is unique due to the presence of both an isopropyl group and a chloromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications. The isopropyl group provides steric hindrance, which can influence the reactivity and selectivity of chemical reactions involving this compound .
Properties
IUPAC Name |
1-(chloromethyl)-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAKWEQUWJAHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062144 | |
Record name | 4-Isopropylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-18-5 | |
Record name | 4-Isopropylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-(chloromethyl)-4-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylbenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33915 | |
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Record name | Benzene, 1-(chloromethyl)-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isopropylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-p-cymene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Isopropylbenzyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD5932E3V5 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Isopropylbenzyl chloride interact with hydroxyethyl cellulose, and what are the downstream effects on the modified polymer?
A1: this compound (IPBC) acts as a hydrophobic modifier for hydroxyethyl cellulose (HEC) through a macromolecule reaction. [] This reaction likely involves the substitution of the chlorine atom in IPBC with a hydroxyl group from the HEC, resulting in the covalent attachment of the hydrophobic IPBC moiety to the HEC backbone. This hydrophobic modification significantly alters the solution behavior of the resulting polymer, termed HAHEC. The incorporation of IPBC enhances intermolecular association between polymer chains, leading to increased viscosity, improved viscosity retention in brine solutions, and enhanced surface activity. [] These properties are attributed to the formation of hydrophobic microdomains within the aqueous solution due to the presence of IPBC.
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